2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C12H9ClOS2 |
|---|---|
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H9ClOS2/c13-9-4-1-2-5-11(9)16-8-10(14)12-6-3-7-15-12/h1-7H,8H2 |
InChI Key |
KUSNTAQICOQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Preparation Methods
Thioetherification via Sulfenyl Chloride Intermediate
This method leverages the reactivity of sulfenyl chlorides to form thioether bonds. 2-Chlorothiophenol is first converted to 2-chlorobenzenesulfenyl chloride using sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C. The sulfenyl chloride intermediate is then reacted with the enolate of 1-(thiophen-2-yl)ethanone , generated via deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. The nucleophilic enolate attacks the electrophilic sulfur atom, yielding the target compound after aqueous workup and column purification.
Key Reaction Conditions :
- Sulfenyl chloride synthesis : 2-Chlorothiophenol (1.0 equiv), SO₂Cl₂ (1.0 equiv), DCM, 0°C → rt, 1 h.
- Enolate formation : 1-(Thiophen-2-yl)ethanone (1.0 equiv), LDA (1.1 equiv), THF, −78°C, 30 min.
- Coupling : Sulfenyl chloride (1.2 equiv), −78°C → rt, 12 h.
- Yield : 68–72% after silica gel chromatography.
Nucleophilic Substitution of Chloroacetyl Thiophene
In this route, 1-(thiophen-2-yl)-2-chloroethanone is synthesized via Friedel-Crafts acylation of thiophene using chloroacetyl chloride and aluminum chloride (AlCl₃) in DCM at 0°C. The chloroacetyl intermediate undergoes nucleophilic displacement with 2-chlorothiophenol in the presence of cesium carbonate (Cs₂CO₃) in ethanol at 80°C. The thiolate anion displaces the chloride, forming the thioether linkage.
Key Reaction Conditions :
- Friedel-Crafts acylation : Thiophene (1.0 equiv), chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → rt, 4 h.
- Nucleophilic substitution : 1-(Thiophen-2-yl)-2-chloroethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), Cs₂CO₃ (2.0 equiv), EtOH, 80°C, 6 h.
- Yield : 65–70% after recrystallization from hexane.
Friedel-Crafts Acylation Followed by Thiol Coupling
A sequential approach involves synthesizing 1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation using acetyl chloride and AlCl₃, followed by bromination at the α-position with bromine (Br₂) in acetic acid. The resulting 1-(thiophen-2-yl)-2-bromoethanone reacts with 2-chlorothiophenol and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, facilitating bromide displacement.
Key Reaction Conditions :
- Friedel-Crafts acylation : Thiophene (1.0 equiv), acetyl chloride (1.1 equiv), AlCl₃ (1.3 equiv), DCM, 0°C → rt, 3 h.
- Bromination : 1-(Thiophen-2-yl)ethanone (1.0 equiv), Br₂ (1.0 equiv), acetic acid, rt, 2 h.
- Thiol coupling : 2-Bromoethanone (1.0 equiv), 2-chlorothiophenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 5 h.
- Yield : 60–65% after distillation under reduced pressure.
Comparative Analysis of Synthetic Methods
The sulfenyl chloride method offers superior yield and purity but demands stringent temperature control. In contrast, nucleophilic substitution is operationally simpler but suffers from moderate yields due to side reactions.
Reaction Optimization and Challenges
Solvent and Base Selection
The choice of base significantly impacts displacement reactions. Polar aprotic solvents like DMF enhance nucleophilicity of 2-chlorothiophenol, while Cs₂CO₃ outperforms K₂CO₃ in minimizing hydrolysis. For enolate formation, THF provides optimal solubility and stability compared to ethers.
Temperature and Stoichiometry
Exceeding −60°C during enolate generation leads to ketone dimerization, reducing yield. A 10–20% excess of sulfenyl chloride ensures complete consumption of the enolate, mitigating residual starting material.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Applications and Derivatives
The compound serves as a precursor to bioactive molecules, including antimicrobial agents and kinase inhibitors. Functionalization at the ketone position via Grignard addition or reductive amination expands its utility in medicinal chemistry.
Chemical Reactions Analysis
Functional Group Analysis
-
Ketone (C=O) :
The ethan-1-one moiety is prone to nucleophilic attack , reduction , and oxidation (though ketones are already oxidized). Reduction to an alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is typical. -
Sulfanyl Group (S-) :
The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under acidic or oxidative conditions. Substitution reactions are less likely unless the sulfur is activated as a leaving group. -
Thiophen-2-yl Ring :
Thiophene rings may participate in electrophilic substitution or coupling reactions (e.g., Suzuki coupling), depending on the substituents .
Ketone Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Alcohol (ethan-1-ol) |
| Nucleophilic Addition | Grignard reagents, alcohols | β-Hydroxy ketone |
Sulfanyl Group Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | Sulfoxide/Sulfone |
| Nucleophilic Substitution | Activated leaving group | Displacement product |
Thiophen-2-yl Ring Reactions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Electrophilic Substitution | NO₂⁺, SO₃H² | Substituted thiophene |
| Suzuki Coupling | Boronic acid, Pd catalyst | Cross-coupled product |
Scientific Research Applications
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s analogs vary in aryl/heteroaryl groups and substituents on the ethanone backbone. Key comparisons include:
Table 1: Structural Variations and Key Properties
Key Observations :
Key Observations :
- Yields depend on steric hindrance and electronic effects. Bulky groups (e.g., cyclohexyl in ) reduce yields compared to simpler aryl groups.
- Polar aprotic solvents (DMF, acetone) and mild bases (K₂CO₃) are standard for thioether formation.
Table 3: Bioactivity Profiles
Key Observations :
Biological Activity
2-((2-Chlorophenyl)thio)-1-(thiophen-2-yl)ethan-1-one, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chlorophenyl group and a thiophene moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study focused on the synthesis of thioether derivatives reported that this compound demonstrated promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A case study involving various derivatives of thioether compounds revealed that this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be significantly lower than those of conventional chemotherapeutics .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. A study investigated the inhibition of pro-inflammatory cytokines in macrophage models treated with this compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : The compound likely disrupts bacterial cell membranes or inhibits essential enzymes involved in bacterial metabolism.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways or inhibit cell proliferation by interfering with cell cycle progression.
- Anti-inflammatory Effects : The compound appears to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB signaling.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on Antibacterial Efficacy : A research team synthesized several thioether derivatives and tested their antibacterial properties using standard disk diffusion methods. The results indicated that this compound outperformed many existing antibiotics .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability, particularly in breast and lung cancer models .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain, alongside decreased levels of inflammatory markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
